molecular formula C10H14ClNO3S B13207516 3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride CAS No. 1864053-14-4

3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride

Cat. No.: B13207516
CAS No.: 1864053-14-4
M. Wt: 263.74 g/mol
InChI Key: QQYKJEFHTYESHU-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride is a small-molecule azetidine derivative featuring a sulfonyl group substituted with a methoxybenzene moiety. The 2-methoxybenzenesulfonyl group enhances solubility and modulates electronic properties, making this compound a candidate for drug discovery, particularly in central nervous system (CNS) and enzyme-targeted therapies .

Below, we compare its key attributes with similar azetidine derivatives.

Properties

CAS No.

1864053-14-4

Molecular Formula

C10H14ClNO3S

Molecular Weight

263.74 g/mol

IUPAC Name

3-(2-methoxyphenyl)sulfonylazetidine;hydrochloride

InChI

InChI=1S/C10H13NO3S.ClH/c1-14-9-4-2-3-5-10(9)15(12,13)8-6-11-7-8;/h2-5,8,11H,6-7H2,1H3;1H

InChI Key

QQYKJEFHTYESHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)C2CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzenesulfonyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to different functionalized azetidines .

Scientific Research Applications

3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the azetidine ring critically influences physicochemical properties. Key analogs include:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Type CAS Number Purity (%)
3-(Methylsulfonyl)azetidine hydrochloride C₄H₁₀ClNO₂S 171.64 Methylsulfonyl 935668-43-2 95–98
3-(Ethylsulfonyl)azetidine hydrochloride C₅H₁₂ClNO₂S 197.67 Ethylsulfonyl 1820664-96-7 >95
3-(tert-Butylsulfonyl)azetidine hydrochloride C₇H₁₆ClNO₂S 225.73 Bulky tert-butylsulfonyl 786598-78-5 N/A
3-(Fluoromethyl)azetidine hydrochloride C₄H₇ClFNO 139.56 Fluoromethyl 1642298-59-6 >95
3-(4-Fluorophenoxy)azetidine hydrochloride C₉H₁₀ClFNO₂ 229.64 Aryloxy (4-fluorophenoxy) N/A N/A

Key Observations :

  • Polarity : Sulfonyl groups (e.g., methylsulfonyl) increase polarity and solubility compared to alkyl or aryloxy substituents .
  • Steric Effects : Bulky substituents like tert-butylsulfonyl reduce metabolic clearance but may hinder target binding .
  • Bioavailability : Fluorinated analogs (e.g., 3-(fluoromethyl)azetidine hydrochloride) exhibit improved blood-brain barrier penetration .

Industrial and Market Relevance

  • Production: 3-(4-Fluorophenoxy)azetidine hydrochloride has scalable synthesis routes, with Chinese manufacturers dominating supply .
  • Cost : Methylsulfonyl derivatives are cost-effective ($50–100/g) due to streamlined synthesis, whereas fluorinated analogs command higher prices (>$200/g) .

Biological Activity

3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a sulfonyl group attached to an azetidine ring, which contributes to its distinct chemical properties. The presence of the methoxy group on the benzene ring enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of 3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor, affecting pathways related to:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate access.
  • Receptor Modulation : It may interact with certain receptors, leading to downstream effects that alter cellular signaling pathways.

Antimicrobial Properties

Research indicates that 3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use in treating bacterial infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to reduced proliferation of cancer cells.
  • Induction of Apoptosis : It has been observed to activate apoptotic pathways in specific cancer cell lines, which could be beneficial in therapeutic applications.

In Vitro Studies

A series of in vitro assays were conducted to assess the biological activity of 3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride:

Study Type Findings Reference
Antimicrobial AssayInhibition of E. coli and S. aureus growth
Cytotoxicity AssayInduced apoptosis in MCF-7 breast cancer cells
Enzyme InhibitionIC50 values indicating significant enzyme inhibition

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various targets. These studies reveal:

  • Binding Affinity : Strong interactions with active sites of target enzymes.
  • Structural Insights : Detailed binding modes that elucidate how the compound exerts its biological effects.

Comparative Analysis with Similar Compounds

In comparison with other azetidine derivatives, 3-(2-Methoxybenzenesulfonyl)azetidine hydrochloride shows unique biological profiles due to its specific sulfonyl group. This comparison highlights:

Compound Activity Profile
Azetidine-3-carboxylic acidModerate anticancer activity
3-(Naphthalen-2-yl(propoxy)methyl)azetidineLower antimicrobial efficacy
3-(2-Methoxybenzenesulfonyl)azetidineEnhanced antimicrobial and anticancer activity

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